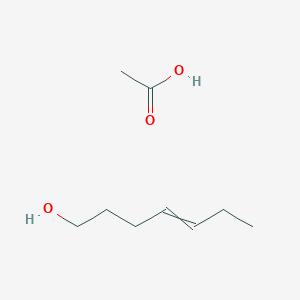
Acetic acid;hept-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hept-4-en-1-ol is an organic compound that combines the properties of acetic acid and hept-4-en-1-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Hept-4-en-1-ol is an alcohol with a double bond at the fourth carbon and a hydroxyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hept-4-en-1-ol can be achieved through esterification, where acetic acid reacts with hept-4-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of hept-4-en-1-ol in the presence of acetic acid. This process can be optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hept-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in hept-4-en-1-ol can be oxidized to form a carbonyl group.
Reduction: The double bond in hept-4-en-1-ol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group in hept-4-en-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products
Oxidation: The oxidation of hept-4-en-1-ol can produce hept-4-en-1-one.
Reduction: The reduction of hept-4-en-1-ol can yield heptanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
Acetic acid;hept-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;hept-4-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions, esterification, and hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;hex-4-en-1-ol: Similar structure with a shorter carbon chain.
Acetic acid;oct-4-en-1-ol: Similar structure with a longer carbon chain.
Hept-4-en-1-ol: Lacks the acetic acid moiety.
Uniqueness
Acetic acid;hept-4-en-1-ol is unique due to its specific combination of acetic acid and hept-4-en-1-ol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.
Properties
CAS No. |
77681-14-2 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
acetic acid;hept-4-en-1-ol |
InChI |
InChI=1S/C7H14O.C2H4O2/c1-2-3-4-5-6-7-8;1-2(3)4/h3-4,8H,2,5-7H2,1H3;1H3,(H,3,4) |
InChI Key |
BLAHQYDWMPDTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















